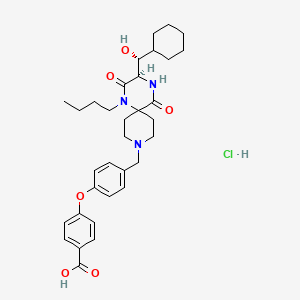

Aplaviroc hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d’aplaviroc est un composé appartenant à la classe des 2,5-dicétopipérazines. Il s’agit d’un antagoniste allostérique non compétitif puissant du récepteur de la chimiokine C-C de type 5 (CCR5) et a été étudié pour ses effets antiviraux, en particulier contre le virus de l’immunodéficience humaine (VIH) de type 1 . Le chlorhydrate d’aplaviroc a été développé par GlaxoSmithKline, mais son développement a été interrompu en raison de préoccupations concernant la toxicité hépatique .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du chlorhydrate d’aplaviroc implique plusieurs étapes, en commençant par la préparation du noyau spiro-dicéto-pipérazine. La voie de synthèse comprend généralement les étapes suivantes :

- Formation du noyau spiro-dicéto-pipérazine par des réactions de cyclisation.

- Introduction des groupes butyle et cyclohexyle par des réactions d’alkylation.

- Attachement de la partie acide phénoxybenzoïque par des réactions d’éthérification .

Méthodes de Production Industrielle

Les méthodes de production industrielle du chlorhydrate d’aplaviroc impliqueraient le passage à l’échelle des procédures de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction telles que la température, la pression et les systèmes de solvants afin de garantir un rendement élevé et une pureté élevée du produit final. L’utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l’efficacité et l’extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de Réactions

Le chlorhydrate d’aplaviroc subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe cyclohexyle.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle dans le noyau spiro-dicéto-pipérazine.

Substitution : Des réactions de substitution peuvent avoir lieu au niveau de la partie acide phénoxybenzoïque.

Réactifs et Conditions Communs

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement employés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des amines ou des thiols dans des conditions basiques.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites du composé et des analogues substitués avec divers groupes fonctionnels attachés à la partie acide phénoxybenzoïque .

Applications de la Recherche Scientifique

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des spiro-dicéto-pipérazines.

Biologie : Étudié pour son rôle dans l’inhibition du récepteur CCR5, qui est crucial pour l’entrée du VIH dans les cellules hôtes.

Médecine : Exploré comme un agent thérapeutique potentiel pour l’infection à VIH, bien que son développement ait été interrompu en raison de préoccupations concernant la toxicité hépatique

Applications De Recherche Scientifique

Aplaviroc hydrochloride is a chemokine receptor 5 (CCR5) antagonist investigated for treating human immunodeficiency virus (HIV) infection/AIDS . GlaxoSmithKline (GSK) developed Aplaviroc, also known as GW873140, as a novel CCR5 antagonist designed to block HIV from entering healthy immune cells . The drug binds to CCR5, a protein on the surface of immune cells, changing its conformation and rendering it useless to HIV .

Scientific Research Applications

In vitro studies Aplaviroc showed high-affinity binding to human CCR5 and subnanomolar activity against a broad panel of laboratory and primary HIV type 1 (HIV-1) isolates . In vitro, Aplaviroc inhibits R5-tropic HIV replication in peripheral blood mononuclear cells (PBMCs) with an IC50 of 0.28 nM, which equates to a CCR5 receptor occupancy (RO) of approximately 70% . A 50% CCR5 RO was achieved at 0.152 nM Aplaviroc, resulting in approximately 36% inhibition of HIV replication .

In vivo studies showed good tissue distribution after oral administration of radiolabeled Aplaviroc to rats and monkeys, with liver concentrations 70- to 100-fold higher than in the blood . Studies in humans revealed that the compound is primarily eliminated in the feces as the parent compound and oxidative or glucuronidated metabolites .

Clinical Trials

Aplaviroc was investigated in two Phase IIb dose-ranging studies involving antiretroviral therapy-naive, HIV-infected adults: ASCENT and EPIC .

- ASCENT: This trial tested Aplaviroc as a third antiretroviral agent in combination with zidovudine-lamivudine (ZDV-3TC). In this study, 147 subjects were randomized 2:2:1 to receive ZDV-3TC plus Aplaviroc 600 mg twice a day (BID), Aplaviroc 800 mg BID, or efavirenz (EFV), respectively .

- EPIC: This trial investigated the combination of Aplaviroc and lopinavir-ritonavir (LPV-RTV). In this study, 195 subjects were randomized 2:2:2:1 to receive lopinavir-ritonavir (LPV-RTV) plus Aplaviroc 200 mg BID, Aplaviroc 400 mg BID, Aplaviroc 800 mg once a day, or ZDV-3TC BID, respectively .

Drug-Drug Interactions

Drug-drug interaction studies showed that Aplaviroc's AUC (area under the curve) and Cmax (maximum concentration) increased 7.7-fold and 6.2-fold, respectively, when co-administered with lopinavir/ritonavir (LPV/r) . These results demonstrate the involvement of CYP3A in Aplaviroc metabolism in vivo and the potential for other CYP3A inhibitors to alter Aplaviroc pharmacokinetics .

Adverse Effects and Termination of Clinical Trials

Clinical trials with Aplaviroc were terminated prematurely due to idiosyncratic hepatotoxicity . In one instance, a patient developed asymptomatic increases in ALT levels 59 days after starting Aplaviroc 800 mg plus ZDV-3TC BID, leading to the cessation of therapy . The patient then developed fatigue, nausea, and memory loss, with serologies negative for hepatitis A, B, C, and E viruses, Epstein-Barr virus, cytomegalovirus, and autoimmune diseases .

Mécanisme D'action

Le chlorhydrate d’aplaviroc exerce ses effets en se liant spécifiquement au récepteur CCR5 sur les cellules humaines. Cette liaison inhibe l’interaction entre la protéine de capside virale gp120 et le récepteur CCR5, empêchant ainsi l’entrée du VIH dans les cellules hôtes. Le composé agit comme un antagoniste allostérique non compétitif, ce qui signifie qu’il se lie à un site sur le récepteur distinct du site actif, induisant un changement conformationnel qui réduit l’activité du récepteur .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d’aplaviroc est comparé à d’autres antagonistes du CCR5 tels que le maraviroc et le vicriviroc. Bien que tous ces composés ciblent le même récepteur, le chlorhydrate d’aplaviroc est unique en raison de son profil de liaison spécifique et des caractéristiques structurales de son noyau spiro-dicéto-pipérazine . son développement a été interrompu en raison de la toxicité hépatique, ce qui est un inconvénient majeur par rapport aux autres antagonistes du CCR5 qui ont été développés avec succès et approuvés pour un usage clinique .

Liste de Composés Similaires

Maraviroc : Un autre antagoniste du CCR5 utilisé dans le traitement de l’infection à VIH.

Vicriviroc : Un antagoniste du CCR5 qui a été étudié pour le traitement du VIH, mais qui n’a pas reçu l’approbation.

Activité Biologique

Aplaviroc hydrochloride, also known as GW873140, is a small-molecule, noncompetitive allosteric inhibitor of the CCR5 receptor, primarily developed for the treatment of HIV infection. This compound has shown significant antiviral activity and has been the subject of various clinical studies. However, its development faced challenges due to hepatotoxicity observed in trials. This article explores the biological activity of aplaviroc, including its mechanism of action, efficacy in clinical studies, safety profile, and pharmacokinetics.

Aplaviroc functions as a CCR5 antagonist , which means it binds to the CCR5 receptor on the surface of immune cells, preventing HIV from entering these cells. This mechanism is crucial for inhibiting the replication of R5-tropic HIV strains, which utilize CCR5 to gain entry into host cells. The binding affinity of aplaviroc to CCR5 is exceptionally high, with in vitro studies reporting an IC50 value of approximately 0.28 nM , indicating potent antiviral activity against a broad panel of HIV isolates, including those resistant to existing therapies targeting reverse transcriptase and protease enzymes .

Efficacy in Clinical Studies

Aplaviroc was evaluated in several clinical trials, including the ASCENT and EPIC studies. The ASCENT trial involved 147 antiretroviral therapy-naïve patients who were randomized to receive aplaviroc in combination with zidovudine-lamivudine or efavirenz. The EPIC trial included 195 patients receiving various doses of aplaviroc alongside lopinavir-ritonavir.

Key Findings from Clinical Trials:

- Antiviral Activity : In a Phase IIb study, a significant reduction in viral load was observed, with a mean decrease of 1.66 log after 10 days of monotherapy .

- Response Rates : In the modified intent-to-treat population at week 12, the proportion of subjects achieving HIV-1 RNA levels below 400 copies/mL was 50% for aplaviroc 200 mg BID and 75% for the lamivudine/zidovudine arm .

- Dosing Regimens : Patients received doses ranging from 200 mg to 800 mg , administered either once or twice daily .

Safety Profile and Hepatotoxicity

Despite its antiviral effectiveness, aplaviroc's development was halted due to significant concerns regarding hepatotoxicity. Reports indicated that several patients experienced elevated liver enzymes (ALT and bilirubin), leading to the termination of ongoing trials by GlaxoSmithKline .

Adverse Events:

- Common adverse events included gastrointestinal disturbances such as diarrhea and nausea.

- Serious liver-related adverse events were noted in multiple patients; two individuals developed grade 3 or higher elevations in liver enzymes during trials .

Pharmacokinetics

Aplaviroc exhibits nonlinear pharmacokinetics with high interpatient variability. After oral administration, it is rapidly absorbed with a half-life of approximately 3 hours . Preclinical studies indicated that aplaviroc is primarily metabolized by CYP3A enzymes and is eliminated mainly through fecal excretion as unchanged drug and metabolites .

Summary Table: Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Route of Administration | Oral |

| Half-Life | ~3 hours |

| Metabolism | Primarily CYP3A |

| Excretion | Fecal (parent drug and metabolites) |

Propriétés

IUPAC Name |

4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N3O6.ClH/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40;/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40);1H/t28-,29-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNBMSGFNQRUEH-PQQSRXGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)[C@H](NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047316 | |

| Record name | Aplaviroc hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461023-63-2 | |

| Record name | Aplaviroc hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APLAVIROC HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04D148Z3VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.